![molecular formula C51H76ClN3O10 B12297604 N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12297604.png)
N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure suggests it may have unique properties and functionalities due to the presence of multiple functional groups and a large, conjugated system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride likely involves multiple steps, including the formation of the indolium core, the attachment of the penta-2,4-dienylidene group, and the incorporation of the cyclohexyl and ethoxy groups. Each step would require specific reagents, catalysts, and reaction conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, advanced purification techniques, and waste management strategies.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific reactions would depend on the functional groups present in the compound and the reagents used.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH would be optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a drug candidate for treating specific diseases or conditions.
Industry: As a component in the development of new materials or as an additive in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride would depend on its specific molecular targets and pathways involved. This may include binding to specific proteins or receptors, modulating enzyme activity, or interacting with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride may include other indolium-based compounds, cyclohexyl derivatives, and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its complex structure, which may confer unique properties and functionalities not found in simpler compounds. This could make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C51H76ClN3O10 |
|---|---|
Molecular Weight |
926.6 g/mol |
IUPAC Name |
N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride |
InChI |
InChI=1S/C51H75N3O10.ClH/c1-50(2)43-13-9-11-15-45(43)53(24-27-59-32-35-63-38-37-61-30-29-57-5)47(50)17-7-6-8-18-48-51(3,4)44-14-10-12-16-46(44)54(48)25-28-60-33-36-64-40-39-62-34-31-58-26-23-49(56)52-41-19-21-42(55)22-20-41;/h6-18,41-42,55H,19-40H2,1-5H3;1H |
InChI Key |
JFQMYTOWRSXERF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NC5CCC(CC5)O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NC5CCC(CC5)O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,4R,6aS,7R,10R,10aR)-Octahydro-4,7-dimethyl-2H,10H-furo[3,2-i][2]benzopyran-8,10-diol 10-Acetate](/img/structure/B12297526.png)
![1-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12297527.png)
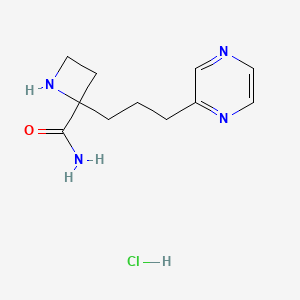
![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide](/img/structure/B12297541.png)
![N,N-dimethyl-5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12297544.png)
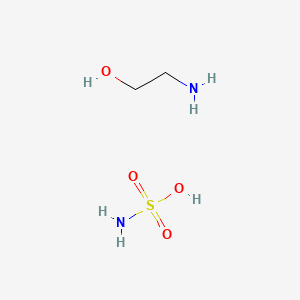
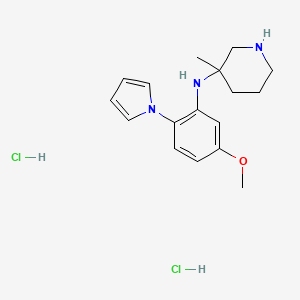
![Ethyl 3-[[1-[[1-[[6-[[1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12297560.png)
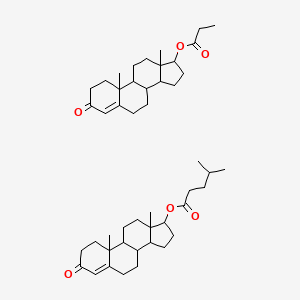
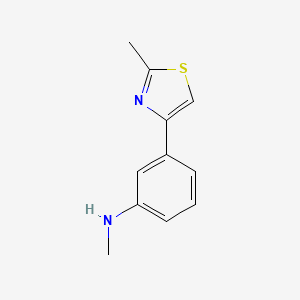

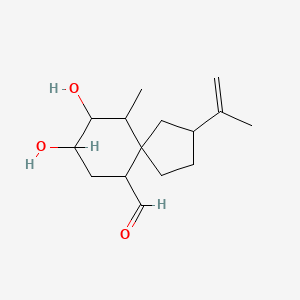
![[(3R)-3-fluoro-3-piperidyl]methanol;hydrochloride](/img/structure/B12297586.png)
![Morpholin-4-yl-[5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridin-3-yl]methanone](/img/structure/B12297590.png)
